N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide
Description
N'-{1-[(4-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide is a structurally complex organic compound featuring a dihydropyridine core substituted with a 4-chlorophenylmethyl group at position 1 and a 6-oxo moiety. The 3-carbonyl group is linked to a 2-(4-fluorophenyl)acetohydrazide side chain, contributing to its unique electronic and steric properties . Dihydropyridine derivatives are well-documented for their diverse biological activities, including cardiovascular and anti-inflammatory effects, though specific pharmacological data for this compound remain under investigation .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-[2-(4-fluorophenyl)acetyl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c22-17-6-1-15(2-7-17)12-26-13-16(5-10-20(26)28)21(29)25-24-19(27)11-14-3-8-18(23)9-4-14/h1-10,13H,11-12H2,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPQHGWPJHIKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F2949-0162 are currently unknown. The compound is a derivative of indole, a heterocyclic aromatic compound that is found in many important synthetic drug molecules and binds with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities are typically the result of the compound binding to a specific receptor, which triggers a series of biochemical reactions that lead to the observed biological effect.
Biochemical Pathways
The specific biochemical pathways affected by F2949-0162 are currently unknown. Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to bind to multiple receptors. These pathways can include those involved in inflammation, cell growth and proliferation, and immune response, among others
Result of Action
The molecular and cellular effects of F2949-0162’s action are currently unknown. Given its structural similarity to indole derivatives, it is likely that it has a broad range of biological activities. These could include anti-inflammatory effects, antiviral activity, or anticancer properties, among others
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs to elucidate structure-activity relationships (SARs). Key comparisons are summarized below:
Substituent Variations on the Aromatic Rings
Functional Group Modifications
Heterocyclic Core Modifications
Replacing the dihydropyridine core with pyridazine (e.g., N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide) introduces additional nitrogen atoms, altering electronic distribution and steric bulk. This modification may reduce membrane permeability but enhance specificity for certain enzymatic targets .
Key Research Findings and Implications
Halogen Effects : The 4-chlorophenyl and 4-fluorophenyl groups contribute to hydrophobic interactions and halogen bonding, critical for target engagement. For instance, analogs with fluorine at the 3-position (e.g., ) show distinct receptor-binding profiles compared to 4-substituted derivatives .
Hydrazide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
